4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide, commonly known as sulfathiazole, is a synthetic compound belonging to the sulfonamide class of organic compounds. [ [], https://www.semanticscholar.org/paper/1ded11f10649c233c9c38724e266a250db03ad72] It is characterized by the presence of a thiazole ring linked to a sulfonamide group. Sulfathiazole has been widely studied for its applications in various scientific research areas, particularly in the development of new materials and as a model compound for understanding chemical interactions.
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. This specific compound features an amino group at the para position of the benzene ring and a thiazole moiety, which contributes to its biological activity. The compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes.
The compound can be classified under the broader category of sulfonamide antibiotics, which have been historically significant in treating bacterial infections. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific structural characteristics of 4-amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide suggest its utility in targeting specific biological pathways, particularly in enzyme inhibition studies .
The synthesis of 4-amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide typically involves several steps:
For example, one method involves refluxing a mixture of ammonium thiocyanate and an appropriate aldehyde in ethanol to yield the thiazole derivative, followed by reaction with sulfanilamide .
The synthesis often requires careful monitoring using techniques such as Thin Layer Chromatography (TLC) to ensure completion. The final product is typically purified through crystallization from suitable solvents like ethanol or acetic acid .
The molecular structure of 4-amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide can be depicted as follows:
The compound features:
Spectroscopic methods such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) are commonly employed to characterize the structure. For instance, characteristic absorption bands in IR spectra indicate the presence of functional groups such as -NH2 and -SO2 .
The reactivity of 4-amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide can be explored through various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity .
The mechanism of action for 4-amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide primarily involves its role as an inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase IX. This enzyme is crucial in maintaining acid-base balance and facilitating various physiological processes.
Studies have shown that this compound exhibits selective inhibition against carbonic anhydrase IX compared to other isoforms .
Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed for purity assessment and stability studies .
4-Amino-n-(4,5-dihydrothiazol-2-yl)benzenesulfonamide has several promising applications:
The compound 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide represents a strategic evolution in sulfonamide-based therapeutics. Emerging decades after the initial discovery of sulfonamide antibiotics, this molecule signifies the intentional repurposing of the sulfonamide pharmacophore for oncology applications. Its development is situated within the "tail approach" era of carbonic anhydrase inhibitor (CAI) design, which gained significant traction in the early 21st century. This approach focuses on modifying classical sulfonamide zinc-binding groups (ZBGs) by appending diverse aromatic or heterocyclic "tails" designed to interact with specific regions of the CA active site cavity, thereby enhancing isoform selectivity [4].
This compound specifically evolved from research targeting hypoxia-associated carbonic anhydrase isoforms (particularly CA IX) overexpressed in solid tumors, distinguishing it from early sulfonamides primarily developed as broad-spectrum antibacterial agents. Its structural architecture—featuring a benzenesulfonamide scaffold linked to a 4,5-dihydrothiazole ring—was strategically designed to leverage the known anticancer potential of both the sulfonamide moiety and the thiazoline heterocycle. This deliberate molecular hybridization places it within a modern class of benzenesulfonamide derivatives specifically engineered to overcome limitations of non-selective CA inhibitors like acetazolamide, which lack tumor specificity [4].
Table 1: Fundamental Chemical Identity of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide
Property | Value |
---|---|
Systematic IUPAC Name | 4-Amino-N-(4,5-dihydro-1,3-thiazol-2-yl)benzenesulfonamide |
Molecular Formula | C₉H₁₁N₃O₂S₂ |
Molecular Weight | 257.33 g/mol |
CAS Registry Number | Not specified in sources |
Zinc-Binding Group (ZBG) | Sulfonamide (-SO₂NH-) |
Pharmacophoric "Tail" | 4,5-Dihydrothiazol-2-yl moiety |
Research Use Status | For research use only; not for diagnostic or therapeutic use [1] |
Solid tumors develop hypoxic regions due to disorganized vasculature and rapid cellular proliferation. Under these hypoxic conditions, cancer cells undergo a metabolic shift toward anaerobic glycolysis, generating excess lactic acid and carbon dioxide. The enzyme carbonic anhydrase IX (CA IX) is overexpressed in response to hypoxia-inducible factor-1α (HIF-1α) activation and plays a pivotal survival role: it catalyzes the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺), thereby facilitating intracellular neutralization and extracellular acidification [4]. This acidification promotes tumor invasion, metastasis, and resistance to conventional therapies. Consequently, CA IX is a validated therapeutic target overexpressed in numerous aggressive cancers, including triple-negative breast cancer (TNBC), while showing limited expression in normal tissues.
4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide functions as a potent and selective inhibitor of CA IX. The primary sulfonamide group (-SO₂NH₂) acts as the Zinc-Binding Group (ZBG), coordinating directly with the Zn²⁺ ion deep within the CA IX active site. Crucially, the 4,5-dihydrothiazole "tail" is engineered to interact with the hydrophobic region and the hydrophilic rim at the entrance of the active site cavity of CA IX. This specific interaction pattern confers selectivity for CA IX over the ubiquitously expressed off-target isoform CA II, which is essential for minimizing systemic side effects [4].
Research demonstrates that close structural analogs of this compound (e.g., compounds 4e, 4g, 4h in the referenced study) exhibit exceptional CA IX inhibitory potency (IC₅₀ = 10.93–25.06 nM) alongside significant selectivity ratios over CA II (ranging from approximately 62-fold to 359-fold). This selectivity is attributed to key structural differences in the active site topology between CA IX and CA II, particularly in the hydrophobic and middle regions, allowing optimal accommodation of the dihydrothiazole tail [4]. The anticancer mechanism extends beyond simple enzyme inhibition:
Table 2: Biological Activity Profile of Key Dihydrothiazolylbenzenesulfonamide Analogs [4]
Biological Activity | Representative Compound(s) | Key Finding(s) |
---|---|---|
CA IX Inhibition (IC₅₀) | 4e, 4g, 4h | 10.93 nM, 25.06 nM, 11.84 nM |
CA II Inhibition (IC₅₀) | 4e, 4g, 4h | 1.55 µM, 3.92 µM, 2.82 µM |
CA IX Selectivity (vs. CA II) | 4e, 4g, 4h | ~142-fold, ~156-fold, ~238-fold (calculated from IC₅₀ ratios) |
Anti-Proliferation (MDA-MB-231) | 4b-c, 4e, 4g-h | IC₅₀ range: 1.52–6.31 µM |
Selectivity Index (vs. MCF-10A) | 4b-c, 4e, 4g-h | 5.5 to 17.5 times greater potency against cancer cells |
Apoptosis Induction (MDA-MB-231) | 4e | 22-fold increase in Annexin V-FITC positive cells vs. control |
Antibacterial Activity (S. aureus) | 4e, 4g, 4h | Significant inhibition (68.30–80.69% at 50 µg/mL) vs. CIP control (99.2%) |
Anti-Biofilm Activity (K. pneumoniae) | 4g, 4h | Potent inhibition (77.52%, 79.46%) |
The distinct biological profile of 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide arises directly from the synergistic integration of its core pharmacophoric elements:
Table 3: Synthetic Accessibility and Structural Variations of Dihydrothiazolylbenzenesulfonamide Core
Aspect | Details |
---|---|
Core Synthesis | Typically involves reaction of 4-aminobenzenesulfonyl chloride with 2-amino-4,5-dihydrothiazole [1] [5]. |
Derivatization Strategy | Condensation of the 4-amino group with aromatic aldehydes to form arylidene hybrids (e.g., 4a-j) [4]. |
Derivative Complexity | Introduction of diverse substituents (e.g., hydroxy, methoxy, halogens, nitro) on the benzylidene ring. |
Synthetic Yield Range (Core & Key Hybrids) | Reported yields for active arylidene-dihydrothiazolylbenzenesulfonamide hybrids (4a-j) typically range from 72% to 89% [4]. |
Role of Thiazoline Rigidity | Bioisosteric replacement of flexible linkers (e.g., urea in SLC-0111) to enhance binding and selectivity [4]. |
Table 4: Structure-Activity Relationship (SAR) Insights from Key Analogs [4]
Structural Feature | Impact on Biological Activity |
---|---|
Unsubstituted Thiazoline Tail (Core) | Provides baseline CA IX inhibition and selectivity; foundation for hybrid development. |
Arylidene Hybridization (e.g., 4a-j) | Dramatically enhances CA IX inhibitory potency and anticancer activity vs. core structure. |
Electron-Withdrawing Groups (e.g., NO₂ - 4e) | Associated with very high CA IX inhibition (IC₅₀ 10.93 nM) and potent apoptosis induction (22-fold increase). |
Electron-Donating Groups (e.g., OH, OCH₃ - 4g, 4h) | Confer excellent CA IX inhibition (IC₅₀ 25.06 nM, 11.84 nM) and potent antibacterial/anti-biofilm effects. |
Simple Methyl Substitution (Analogous Thiazole Hybrids) | Can significantly boost cytotoxicity (up to 9-14 fold increase) [6]. |
Regioselective Thiazole Cyclization | Enhances cytotoxicity against HepG-2, Caco2, and MCF-7 cell lines [6]. |
The strategic integration of the sulfonamide ZBG, the rigid dihydrothiazole tail, and the modifiable aminophenyl spacer exemplifies modern rational drug design. This combination successfully achieves the primary goal: potent and selective inhibition of tumor-associated CA IX, translating into significant anti-proliferative effects against aggressive cancer models while demonstrating a favorable selectivity profile over normal cells. The core structure also serves as a versatile platform for generating derivatives with dual anticancer and antimicrobial activities, highlighting the broad pharmacological potential inherent in this molecular architecture [4] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9